![molecular formula C20H31N7O8S2 B12350290 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prexasertib dimesylate, also known as LY2606368, is a small molecule checkpoint kinase inhibitor. It primarily targets checkpoint kinase 1 (CHK1) and has minor activity against checkpoint kinase 2 (CHK2). This compound induces DNA double-strand breaks, leading to apoptosis. It was developed by Eli Lilly and has been investigated for its potential in treating various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
准备方法
Synthetic Routes and Reaction Conditions
Prexasertib dimesylate can be synthesized using a six-step continuous-flow solid-phase synthesis method. This automated process involves the use of solid-phase synthesis and continuous-flow operation, enabling efficient and scalable production. The synthesis achieves a 65% isolated yield after 32 hours of continuous execution .
Industrial Production Methods
The industrial production of prexasertib dimesylate involves continuous-flow synthesis under current Good Manufacturing Practice (cGMP) conditions. This method allows for the production of approximately 3 kg of active pharmaceutical ingredient per day. The process includes multiple continuous unit operations, such as mixed-suspension, mixed-product removal vessels, plug-flow reactors, and automated rotary evaporators .
化学反应分析
Types of Reactions
Prexasertib dimesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of prexasertib dimesylate include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of prexasertib, which can be used for further research and development .
科学研究应用
Prexasertib dimesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study DNA damage response pathways and checkpoint kinase inhibition.
Biology: Investigated for its role in inducing apoptosis and disrupting DNA replication in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including solid tumors and hematologic malignancies.
Industry: Utilized in the development of new cancer therapies and combination treatments with other drugs
作用机制
Prexasertib dimesylate exerts its effects by inhibiting checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, prexasertib dimesylate induces DNA double-strand breaks, leading to replication catastrophe and apoptosis. This mechanism makes it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
AZD7762: Another checkpoint kinase inhibitor with similar activity against CHK1 and CHK2.
MK-8776:
CCT245737: A dual inhibitor of CHK1 and CHK2, investigated for its anticancer properties.
Uniqueness of Prexasertib Dimesylate
Prexasertib dimesylate stands out due to its high selectivity and potency as a CHK1 inhibitor. It has demonstrated efficacy in early clinical trials, both as a monotherapy and in combination with other drugs. Its ability to induce DNA damage and apoptosis in cancer cells makes it a valuable tool for cancer research and therapy .
属性
分子式 |
C20H31N7O8S2 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC 名称 |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C18H23N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,10-11,13,16,24-25H,3,6-8,19H2,1H3,(H,22,23);2*1H3,(H,2,3,4) |
InChI 键 |
BSFIGJQOTLRLOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OCCCN)C2CC(NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
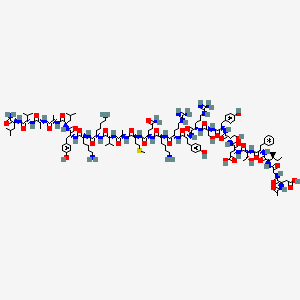

![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12350232.png)
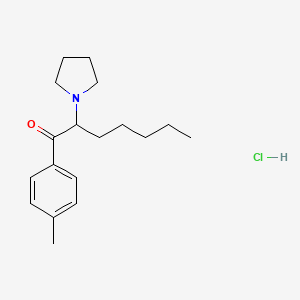
![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
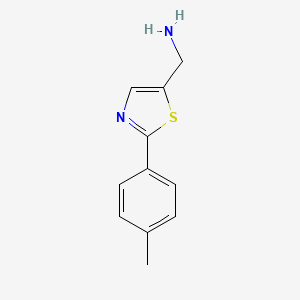

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
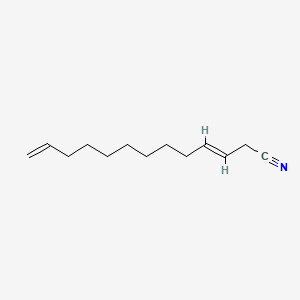
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)

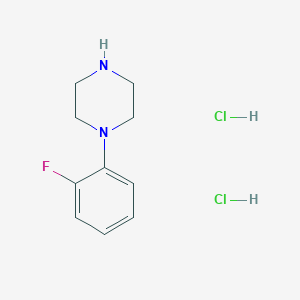
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
